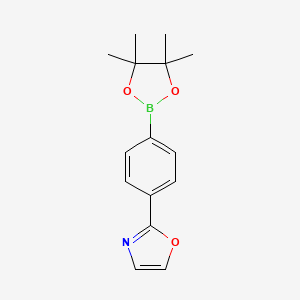
2-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)オキサゾール
説明
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a useful research compound. Its molecular formula is C15H18BNO3 and its molecular weight is 271.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成と構造解析
この化合物は、宮浦ボリル化とスルホニル化反応によって合成されました . その構造は、FT-IR、1H NMR、および質量分析によって同定されています . 化合物の結晶構造は、X線回折とコンフォメーション解析によって研究されています .
密度汎関数理論(DFT)研究
この化合物の分子構造は、密度汎関数理論(DFT)によってさらに計算されました . 計算されたデータは、X線回折の結果と一致しています . DFTは、分子の静電ポテンシャルと分子フロンティア軌道の計算と分析に使用されており、化合物の物理的および化学的特性をさらに分析しています .
FLAPレギュレーター
N-[2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]エタンスルホンアミドは、FLAPレギュレーターとして作用するジアリール誘導体の合成において重要な原料です . FLAP(5-リポキシゲナーゼ活性化タンパク質)は、中枢神経系に広く分布しているタンパク質であり、その機能は5-リポキシゲナーゼ酵素の活性化を調節することです .
有機中間体
N-(2-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)シクロプロパンスルホンアミドは、ボレート基とスルホンアミド基を持つ有機中間体であり、求核反応とアミド化反応によって合成できます .
医薬品合成
医薬品の有機合成では、ボロン酸化合物は通常、ジオールの保護に使用されます。これは、アミノ酸の不斉合成、ディールス・アルダー反応、鈴木カップリング反応で使用されます .
酵素阻害剤
医薬品応用研究では、ホウ酸化合物は通常、酵素阻害剤または特異的なリガンド薬として使用されます . 腫瘍や微生物感染症の治療に加えて、抗がん剤の治療にも使用できます .
蛍光プローブ
ホウ酸化合物は、過酸化水素、糖、銅イオン、フッ化物イオン、およびカテコールアミンを識別するための蛍光プローブとしても使用できます .
薬物キャリア
ボロン酸エステル結合は、単純な構築条件、良好な生体適合性、および生物中のpH、グルコース、ATPなどのさまざまな微小環境変化に応答する能力などの利点があるため、刺激応答性薬物キャリアの構築に広く使用されています . ボレート結合に基づく薬物キャリアの種類には、薬物-ポリマーカップリング、ポリマーミセル、直鎖状-超分岐ポリマー、メソポーラスシリカなどがあります . これらは、抗がん剤をロードするだけでなく、インスリンや遺伝子も送達できます .
作用機序
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with their targets by donating a boron atom . This can result in significant changes in the target molecule, potentially altering its function or reactivity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole. For instance, it is known to be stable under normal conditions but may hydrolyze in a humid environment . Furthermore, its reactivity and efficacy may be influenced by factors such as temperature, pH, and the presence of other reactive species.
生化学分析
Biochemical Properties
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active site residues, leading to enzyme inhibition or activation depending on the specific context. For example, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways by interacting with key signaling proteins, leading to altered phosphorylation states and downstream effects. Additionally, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has been shown to affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form covalent bonds with active site residues of enzymes is a key aspect of its mechanism of action. This binding can lead to conformational changes in the enzyme, resulting in either inhibition or activation of its catalytic activity. Furthermore, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can interact with DNA-binding proteins, thereby modulating gene expression and influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have shown that 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole in animal models vary with different dosages. At lower dosages, the compound has been observed to have beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At higher dosages, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .
Metabolic Pathways
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it has been shown to interact with enzymes in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic activity. Additionally, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can affect the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production .
Transport and Distribution
Within cells and tissues, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Studies have shown that 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a critical factor in determining its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with key biomolecules and influence cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For example, nuclear localization signals can facilitate the transport of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole to the nucleus, where it can modulate gene expression and other nuclear functions .
特性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBJCLGGUPENKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-79-2 | |
| Record name | 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (TPO) in the development of deep blue OLED emitters?
A1: TPO acts as a crucial building block in constructing novel deep blue emitters with a dual-core structure. [] Researchers incorporated TPO into both anthracene and pyrene moieties, creating two new materials:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1508073.png)
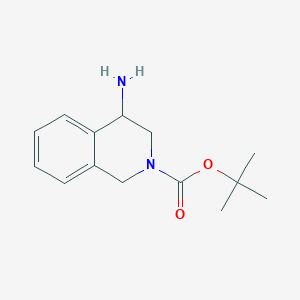
![Tert-butyl (s)-1-((s)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1h-benzo[d]azepin-1-ylamino)-1-oxopropan-2-ylcarbamate](/img/structure/B1508085.png)
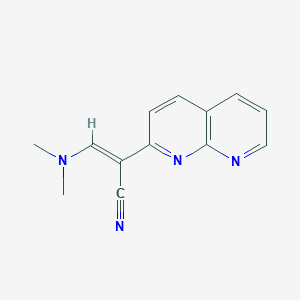


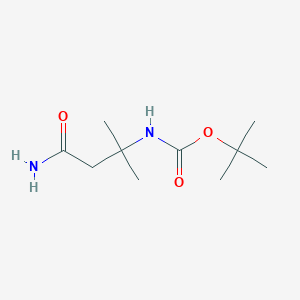
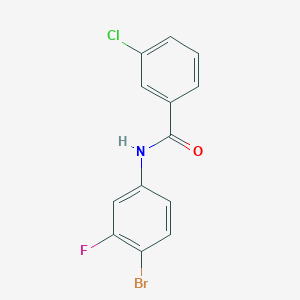
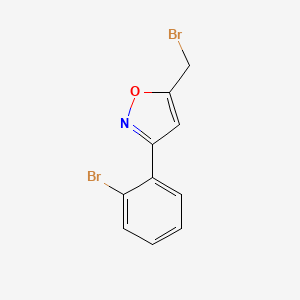
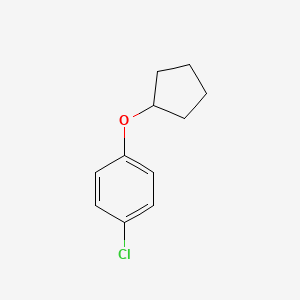
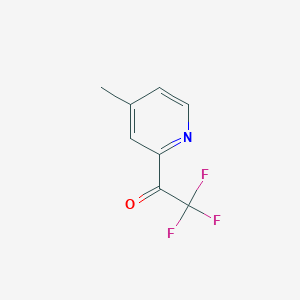
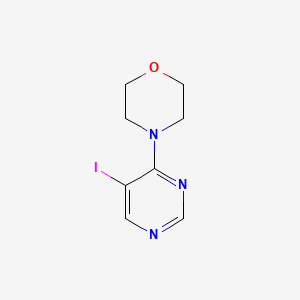

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1508141.png)
